molecular formula C9H16O2 B15262288 3-(2-Methylpropyl)oxolane-3-carbaldehyde

3-(2-Methylpropyl)oxolane-3-carbaldehyde

Cat. No.: B15262288
M. Wt: 156.22 g/mol
InChI Key: CWUXOUAJKFZDMN-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) substituted with a 2-methylpropyl group and an aldehyde functional group at the third position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)oxolane-3-carbaldehyde typically involves the reaction of 2-methylpropylmagnesium bromide with 3-oxolane carboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the required purity levels for various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

3-(2-Methylpropyl)oxolane-3-carbaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

    3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde: This compound has a hydroxyl group instead of a methyl group at the second position, which significantly alters its reactivity and applications.

    3-(2-Methylpropyl)oxolane-3-carboxylic acid: The carboxylic acid derivative of 3-(2-Methylpropyl)oxolane-3-carbaldehyde, which has different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both an oxolane ring and an aldehyde functional group. This combination of structural features imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-methylpropyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8(2)5-9(6-10)3-4-11-7-9/h6,8H,3-5,7H2,1-2H3

InChI Key

CWUXOUAJKFZDMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCOC1)C=O

Origin of Product

United States

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